
lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, a fluorine atom, and a sulfinate group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 4-fluoro-1,3-dimethyl-1H-pyrazole with a suitable sulfinate reagent in the presence of a lithium source. One common method involves the use of lithium sulfinate and a fluorinated pyrazole derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
化学反応の分析
Types of Reactions
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or sulfonamide derivatives.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include sulfonate, sulfinate, and sulfonamide derivatives, which can have different biological and chemical properties .
科学的研究の応用
Lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to lithium(1+) ion 4-fluoro-1,3-dimethyl-1H-pyrazole-5-sulfinate include:
- Lithium(1+) ion 1,3-dimethyl-1H-pyrazole-5-sulfinate
- Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate
- Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the sulfinate group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C5H6FLiN2O2S |
|---|---|
分子量 |
184.1 g/mol |
IUPAC名 |
lithium;4-fluoro-2,5-dimethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H7FN2O2S.Li/c1-3-4(6)5(11(9)10)8(2)7-3;/h1-2H3,(H,9,10);/q;+1/p-1 |
InChIキー |
SSUVIONLJJJOSV-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=NN(C(=C1F)S(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




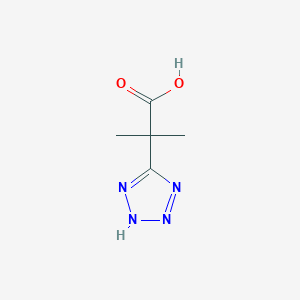


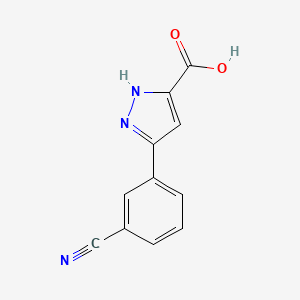


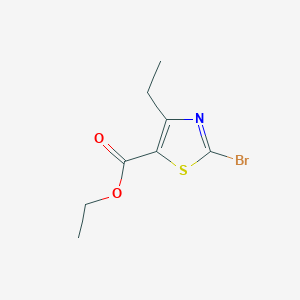
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
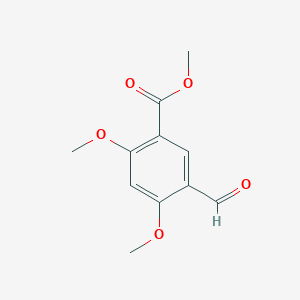
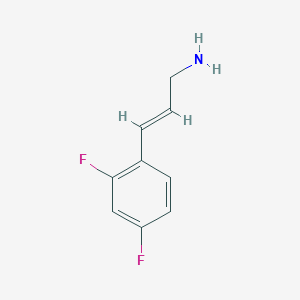
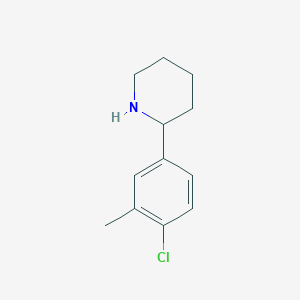
![Tert-butyl 2-[(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B13620798.png)
